molecular formula C20H18ClN3OS B3139267 N-Allyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine CAS No. 477710-06-8

N-Allyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine

Cat. No. B3139267
CAS RN: 477710-06-8
M. Wt: 383.9 g/mol
InChI Key: WMHATTUSVQOXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • CAS Registry Number : 338960-56-8

Scientific Research Applications

Synthesis and Chemical Properties

  • Regio- and Enantioselective Substitution : A study by Scommoda et al. (1996) explored the synthesis of N-methyl-, N-benzyl-, and N-(methoxyethyl)-S-(phenyl)cinnamylsulfoximines, which are related to N-Allyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine. These sulfoximines were synthesized through a reaction sequence involving addition-elimination-isomerization. The research indicated complete isomerization under basic conditions and high gamma-selectivities and moderate to high enantioselectivities in the reaction with butylcopper, demonstrating the compound's potential in stereochemically selective synthetic applications (Scommoda et al., 1996).

Photolysis and Structural Transformations

  • Photolyses of Alkyl Sulfinates and Sulfites : Research by Kobayashi et al. (1972) focused on the photolysis of various sulfinates, including allyl p-toluenesulfinates. This study is relevant as it provides insight into the photolytic behavior of sulfinyl compounds, which can be crucial for understanding the stability and reactivity of N-Allyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine under light exposure (Kobayashi et al., 1972).

Biological Activities

  • Synthesis and Antimicrobial Activity : A study by Guna and Purohit (2012) involved the synthesis of 2-amino/2(1H)one/2(1H)thione-4-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]-phenyl}-6-aryl pyrimidines, which are structurally similar to N-Allyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine. These compounds showed moderate antimicrobial activity against various bacteria and fungi, indicating potential applications in the development of new antimicrobial agents (Guna & Purohit, 2012).

  • Synthesis and Evaluation of Antitumor Activity : Hafez and El-Gazzar (2017) synthesized novel thieno[3,2-d]pyrimidine derivatives, which share structural similarities with the compound . These derivatives exhibited potent anticancer activity against several human cancer cell lines, suggesting potential applications in cancer research and therapy (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

6-[(4-chlorophenyl)sulfinylmethyl]-2-phenyl-N-prop-2-enylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-2-12-22-19-13-17(14-26(25)18-10-8-16(21)9-11-18)23-20(24-19)15-6-4-3-5-7-15/h2-11,13H,1,12,14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHATTUSVQOXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=C1)CS(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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